1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with notable pharmacological relevance. This compound is characterized by its unique structural features, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one core and a phenylpiperazine moiety. The compound's molecular formula is with a molecular weight of approximately 396.5 g/mol.
This compound falls under the category of triazolo-pyrimidine derivatives, which are known for their diverse biological activities, including potential applications in treating various diseases such as cancer and neurological disorders. It is related to other compounds in the triazolo family that exhibit significant pharmacological properties.
The synthesis of 1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step synthetic pathways. Key methods include:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen.
The molecular structure of 1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be represented by its structural formula:
Key data points include:
CCCCC1=CC(=N2C(=O)N(C(=C(N=C2)N1)C(C)C)C(C)C)C(C)C
InChI=1S/C22H28N6O/c1-2-3-4-5-6-7-8...
The compound's three-dimensional conformation plays a crucial role in its biological activity.
The reactivity of this compound can be attributed to several functional groups present in its structure:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is not fully elucidated but is believed to involve:
Data from pharmacological studies would provide more insights into these mechanisms.
Relevant analyses include:
This compound has potential scientific uses including:
The ongoing research into triazolo-pyrimidine derivatives continues to reveal new therapeutic avenues and applications for compounds like 1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2